tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate
Description
Chemical Structure and Properties The compound, with CAS 1212227-46-7 and molecular formula C20H28N4O3 (MW 372.5), consists of a benzimidazole core linked to a cyclohexylmethyl group, an amino-oxopropane chain, and a tert-butyl carbamate protecting group . This structure confers moderate lipophilicity and conformational rigidity due to the cyclohexane ring, which may influence bioavailability and target binding compared to simpler analogs.
Coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation, as in ).
Protection/deprotection strategies for amines (e.g., tert-butyl carbamate groups).
Purification via column chromatography or crystallization.
Properties
IUPAC Name |
tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-14(24-21(28)29-22(2,3)4)20(27)23-13-15-9-11-16(12-10-15)19-25-17-7-5-6-8-18(17)26-19/h5-8,14-16H,9-13H2,1-4H3,(H,23,27)(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYEGNMPWXNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydroxide and organic solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. Green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions facilitated by bases like potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include TBHP for oxidation, sodium borohydride for reduction, and potassium tert-butoxide for substitution reactions. These reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or toluene .
Major Products
The major products formed depend on the type of reaction For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-binding agent and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as DNA and proteins. It binds to DNA grooves, facilitating peroxide-mediated DNA cleavage. This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Piperidine-containing analogs (e.g., CAS 1420888-80-7) introduce basic nitrogen, which may enhance solubility but reduce metabolic stability compared to the cyclohexyl group .
Substituent Effects
- Halogenated derivatives (e.g., 4-fluorobenzyl in ) increase electronegativity and membrane permeability but may introduce toxicity risks .
- Pyrimidine/purine hybrids () expand π-π stacking capabilities for kinase inhibition, contrasting with the benzimidazole core’s preference for intercalation .
Synthetic Efficiency
- Yields for benzimidazole-linked compounds range from 71–72% (), suggesting reliable coupling strategies (e.g., HATU, DCC).
- Nitropyrimidine intermediates () require reduction steps (e.g., Fe/NH4Cl), adding complexity compared to direct amide couplings .
Table 2: Physicochemical Properties
Research Implications
- Drug Design : The cyclohexyl group in the target compound offers a balance between rigidity and lipophilicity, making it suitable for CNS-targeting scaffolds. In contrast, pyrimidine hybrids () are better suited for kinase inhibition .
- Synthetic Challenges : tert-Butyl carbamate protection simplifies amine handling but requires acidic conditions for deprotection, which may limit compatibility with acid-sensitive functionalities .
Biological Activity
Tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of the compound typically involves a multi-step process starting from benzimidazole derivatives. The general procedure includes:
- Formation of the Intermediate : The initial step involves reacting a benzimidazole derivative with cyclohexylmethylamine.
- Carbamate Formation : The reaction proceeds to form the carbamate structure through the coupling of the intermediate with tert-butyl isocyanate.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The compound exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of certain kinases, which play critical roles in cancer progression and other diseases.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.
Pharmacological Studies
Pharmacological evaluations have highlighted several key findings:
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antiproliferative | 5.6 | MCF-7 (breast cancer) |
| Cytotoxicity | 8.3 | A549 (lung cancer) |
| Apoptosis Induction | - | Various cancer cell lines |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- In Vivo Models : Animal studies have confirmed that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
